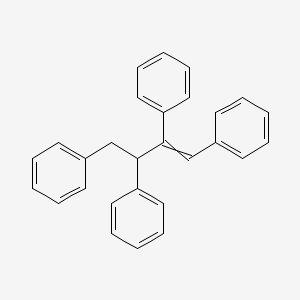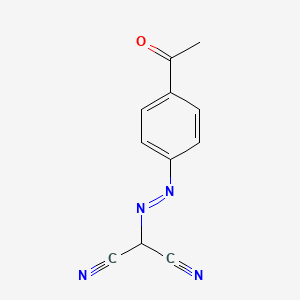
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene: is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene and naphthalene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes. Methods such as gradient sublimation and high-temperature pyrolysis are employed to purify and isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of biological macromolecules and electronic devices .
Comparison with Similar Compounds
- Benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene
- Dibenzo[fg,ij]naphtho[2,1,8-uva]pentaphene
- Tribenzo[jk,qr,uv]naphtho[2,1,8,7-defg]pentacene
Uniqueness: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties and stability. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
435-02-9 |
|---|---|
Molecular Formula |
C38H20 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
decacyclo[18.14.2.27,10.02,15.03,8.09,14.016,36.023,35.024,33.026,31]octatriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20(36),21,23(35),24,26,28,30,32,37-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-25-19-31-26(18-24(25)6-1)20-32-36-27(31)17-16-23-10-5-13-30(35(23)36)37-28-11-3-8-21-14-15-22-9-4-12-29(38(32)37)34(22)33(21)28/h1-20H |
InChI Key |
JTGNWKRAXNGJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=C(C7=CC=CC8=C7C9=C(C=CC=C96)C=C8)C1=CC=CC(=C15)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


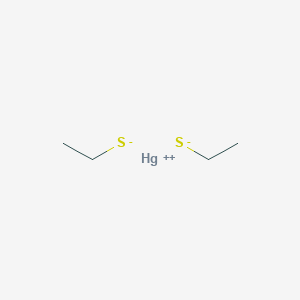
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
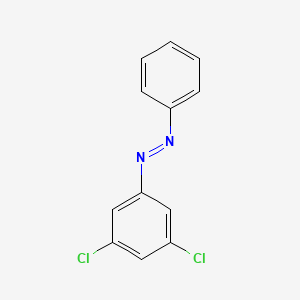

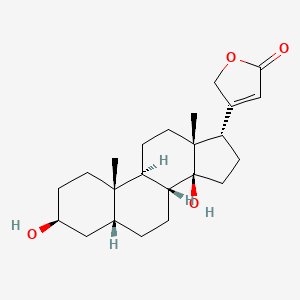
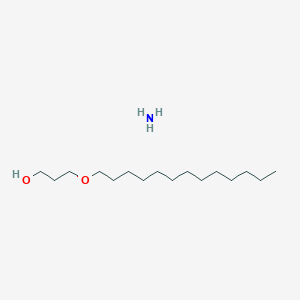
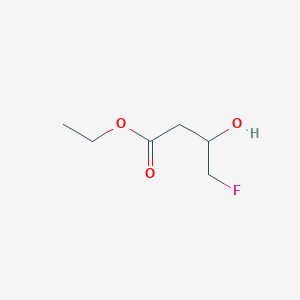
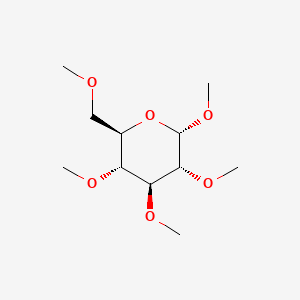
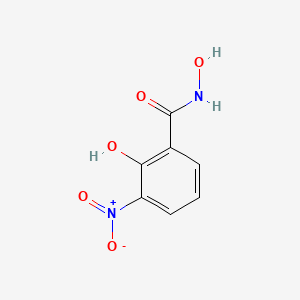
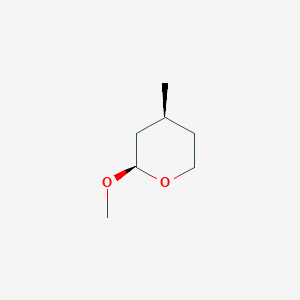
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
